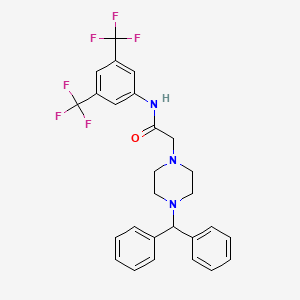

![molecular formula C14H12ClN3O2S B2546007 N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-76-8](/img/structure/B2546007.png)

N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is a compound that likely shares characteristics with other indole derivatives, which are known for their diverse biological properties. The thieno[2,3-b]indole moiety, a core structure within this compound, is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of related indole derivatives often involves multi-step reactions, starting from simple precursors such as 2-chloroanilines. For instance, N-H carbazoles, which are structurally related to indoles, can be synthesized from 2-chloroanilines through catalytic amination and C-H activation, sometimes in a tandem manner within a single reaction vessel . Similarly, substituted indole derivatives can be synthesized through condensation reactions, as demonstrated by the synthesis of various indole Schiff bases and their subsequent reactions to form different heterocyclic compounds . Although the exact synthesis of this compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of this compound would include a thieno[2,3-b]indole core, which is a bicyclic structure consisting of a thiophene ring fused to an indole ring. The unsubstituted thieno[2,3-b]indole has been prepared and studied, providing a foundation for understanding the properties of substituted derivatives . The presence of the 2-chloroacetyl and carbohydrazide groups would introduce additional reactive sites and potentially influence the compound's electronic and steric properties.

Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions, often facilitated by their nitrogen heteroatoms and the reactivity of their substituents. For example, Schiff bases derived from indoles can undergo further reactions to form pyrazoles, thiazolidines, oxadiazoles, and other heterocycles . The chloroacetyl group in this compound could potentially undergo nucleophilic substitution reactions, while the carbohydrazide moiety might be involved in condensation or cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Indole derivatives generally exhibit a range of melting points, solubilities, and spectral characteristics, which can be determined through experimental methods such as melting point determination, IR, NMR, and mass spectrometry . The presence of the methyl group on the thieno[2,3-b]indole core could contribute to the compound's hydrophobic character, while the chloroacetyl and carbohydrazide groups could affect its reactivity and hydrogen bonding potential.

Aplicaciones Científicas De Investigación

Antioxidant and Antimicrobial Activities

Research indicates that derivatives of thieno[2,3-b]indole-2-carbohydrazide exhibit significant antioxidant and antimicrobial properties. For instance, compounds synthesized by condensation and cyclocondensation processes involving thieno[2,3-b]indole-2-carbohydrazide frameworks have demonstrated promising antioxidant and antimicrobial activities. These studies highlight the compound's potential in addressing oxidative stress-related diseases and bacterial infections (Saundane et al., 2012; Biradar et al., 2014).

Antidiabetic Potential

Indole-based scaffolds, closely related to N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide, have been synthesized and tested for their antidiabetic potential. These compounds have shown promising results in inhibiting α-glucosidase enzyme, suggesting their potential use as antidiabetic agents. The low cytotoxicity of these compounds further underscores their therapeutic potential (Nazir et al., 2018).

Tubulin Polymerization Inhibitors

A series of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides, which share structural motifs with this compound, have been investigated for their anticancer properties, specifically as tubulin polymerization inhibitors. These studies have identified compounds with remarkable antiproliferative activity against a range of cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Kazan et al., 2019).

Direcciones Futuras

Mecanismo De Acción

Target of Action

N’-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . The indole scaffold binds with high affinity to multiple receptors, which makes it a valuable component in the development of new useful derivatives .

Mode of Action

The presence of the carboxamide moiety in indole derivatives like N’-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide allows these compounds to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the activity of these enzymes and proteins .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N’-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide may affect a wide range of biochemical pathways and have diverse downstream effects.

Pharmacokinetics

The broad-spectrum biological activities of indole derivatives suggest that they may have favorable adme properties .

Result of Action

The molecular and cellular effects of N’-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide’s action would depend on its specific targets and the biochemical pathways it affects. Given the wide range of biological activities associated with indole derivatives, the effects could be diverse and significant .

Propiedades

IUPAC Name |

N'-(2-chloroacetyl)-4-methylthieno[2,3-b]indole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2S/c1-18-10-5-3-2-4-8(10)9-6-11(21-14(9)18)13(20)17-16-12(19)7-15/h2-6H,7H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWQDJGDSANPNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

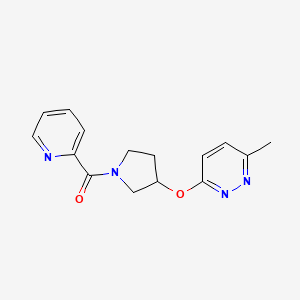

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2545925.png)

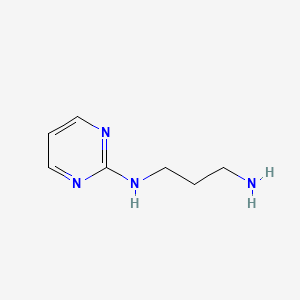

![3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2545935.png)

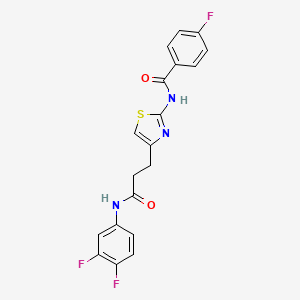

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2545937.png)

![3-{[(2-Chloro-4-fluorobenzyl)oxy]imino}-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]propanenitrile](/img/structure/B2545944.png)